molecular formula C9H16N2O B2466959 (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 1087163-13-0

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2466959
CAS No.: 1087163-13-0
M. Wt: 168.24
InChI Key: GMKBXOAFFZTCMA-UHFFFAOYSA-N
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Description

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have gained significant attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol can be achieved through various methods. One common approach involves the condensation reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with appropriate aldehydes or ketones in the presence of a drying agent such as magnesium sulfate . The reaction is typically carried out in methanol at ambient temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-tert-butyl-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5,12H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKBXOAFFZTCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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